N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Description
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-2-15-7-9-16(10-8-15)14-24(17-11-12-17)21(25)13-20-22(26)23-18-5-3-4-6-19(18)27-20/h3-10,17,20H,2,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASRAZJPUAEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CC2)C(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazinone core, followed by the introduction of the acetamide side chain and the cyclopropyl group. Key steps may include:
Formation of the Benzothiazinone Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-halo ketones under basic conditions.
Introduction of the Acetamide Side Chain: This step involves the reaction of the benzothiazinone intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Addition of the Cyclopropyl Group: The final step includes the alkylation of the acetamide derivative with cyclopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The benzothiazinone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
- N-cyclopropyl-N-[(4-isopropylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Uniqueness
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide stands out due to the presence of the ethyl group on the phenyl ring, which can influence its electronic properties and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
